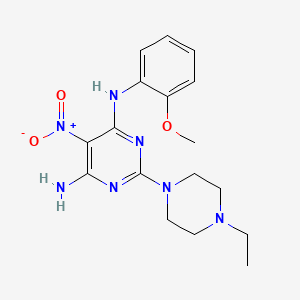![molecular formula C21H21NO3 B11253366 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide](/img/structure/B11253366.png)
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a methoxyphenyl group and a propanamide moiety attached to a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide typically involves several key steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.
Substitution with Methoxyphenyl Group: The furan ring is then substituted with a 4-methoxyphenyl group using a Friedel-Crafts acylation reaction.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, where the furan derivative reacts with 3-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would also be implemented to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
化学
化学において、3-[5-(4-メトキシフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、さまざまな化学変換の探求と新しい合成方法の開発を可能にします。
生物学と医学
生物学および医学研究では、この化合物は潜在的な薬理学的特性について調査されています。この化合物は、特定の生物学的標的に対して活性がある可能性があり、薬物開発の候補となります。研究では、抗炎症作用、抗菌作用、または抗癌作用に焦点を当てる可能性があります。
産業
産業分野では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用できます。その構造的特徴は、熱安定性や劣化に対する耐性などの望ましい特性を付与する可能性があります。
作用機序
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミドがその効果を発揮するメカニズムは、分子標的との相互作用によって異なります。例えば、抗炎症剤として作用する場合、シクロオキシゲナーゼ(COX)などの酵素を阻害して、炎症性メディエーターの産生を抑制する可能性があります。フラン環とメトキシフェニル基は、酵素の活性部位への結合に重要な役割を果たす可能性があり、プロパンアミド部分は化合物の全体的な安定性とバイオアベイラビリティを高める可能性があります。
類似化合物との比較
類似化合物
3-[5-(4-ヒドロキシフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミド: メトキシ基ではなくヒドロキシル基を持つ同様の構造です。
3-[5-(4-クロロフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミド: メトキシ基ではなく塩素原子を持つ同様の構造です。
3-[5-(4-メチルフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミド: メトキシ基ではなくメチル基を持つ同様の構造です。
独自性
3-[5-(4-メトキシフェニル)フラン-2-イル]-N-(3-メチルフェニル)プロパンアミドにメトキシ基が存在することは、その化学反応性と生物活性に大きな影響を与える可能性があります。メトキシ基は電子供与基として知られており、化合物のさまざまな標的との相互作用や全体的な安定性に影響を与える可能性があります。これは、異なる置換基を持つ類似体とは異なるものです。
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3-[5-(4-methoxyphenyl)furan-2-yl]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C21H21NO3/c1-15-4-3-5-17(14-15)22-21(23)13-11-19-10-12-20(25-19)16-6-8-18(24-2)9-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,22,23) |
InChIキー |
MTXAXVLZOJDGGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11253284.png)
![2-(3-benzoyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11253292.png)
![N-(2-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253294.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11253299.png)
![1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N-ethylcyclopentanamine](/img/structure/B11253311.png)
![N-(2-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11253313.png)
![2-[4-(2-Iodobenzoyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11253315.png)
![1-[(2-Fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B11253318.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253326.png)
![3-Methyl-N-[4-methyl-2-({2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-7-YL}methoxy)phenyl]benzamide](/img/structure/B11253327.png)
![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B11253333.png)
![2-({7-Oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-propylacetamide](/img/structure/B11253335.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11253352.png)

